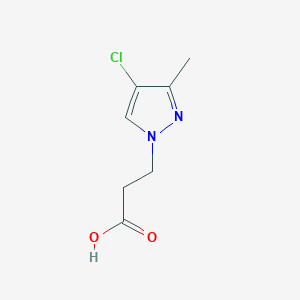

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid

Overview

Description

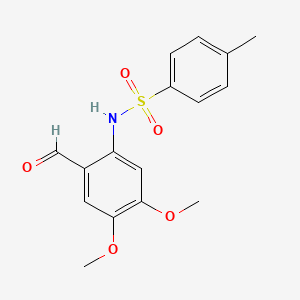

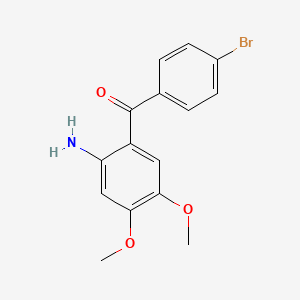

“3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid” is an organic compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The molecular formula of this compound is C7H9ClN2O2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains a chlorine atom and a methyl group at the 4th and 3rd positions, respectively . The InChI key for this compound is NJCZETDQHHEDMD-UHFFFAOYSA-N .Scientific Research Applications

Synthetic Chemistry Applications

Compounds structurally similar to 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid have been synthesized and characterized, demonstrating their utility in the field of synthetic chemistry. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester showcases regiospecific synthesis techniques. These compounds have been analyzed through single-crystal X-ray analysis, which provided unambiguous structure determination. Such compounds typically form hydrogen-bonded dimers or exhibit unique conformational characteristics due to their carboxylic acid groups, highlighting their potential for further chemical studies and applications in designing new materials or pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).

Catalysis and Synthesis Enhancement

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process results in the synthesis of alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields, emphasizing the role of such compounds in facilitating efficient and recyclable catalysis processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Material Science and Corrosion Inhibition

Derivatives of propanone, including those with a pyrazole moiety, have been studied as inhibitors of mild steel corrosion in hydrochloric acid. These compounds exhibit mixed-type inhibitive action, suggesting their potential application in protecting metals from corrosion. The study provides insights into the adsorption behavior and efficacy of such inhibitors, which could be pivotal for industrial applications in corrosion prevention (Olasunkanmi & Ebenso, 2019).

Renewable Resource Utilization

Efficient heterocyclization techniques have been developed to synthesize isoxazole and pyrazole derivatives from levulinic acid, showcasing the potential of renewable resources in the production of valuable chemical compounds. These derivatives represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, highlighting innovative approaches to chemical synthesis using sustainable resources (Flores et al., 2014).

Future Directions

Pyrazole derivatives, including “3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for this compound.

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

It’s known that the compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This could potentially impact its bioavailability.

Result of Action

Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid. For instance, the compound is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°c .

properties

IUPAC Name |

3-(4-chloro-3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCZETDQHHEDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249089 | |

| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180741-32-6 | |

| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180741-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

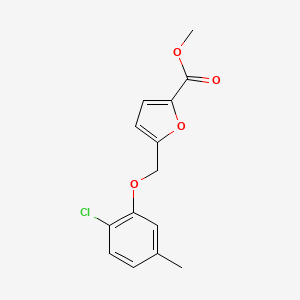

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)

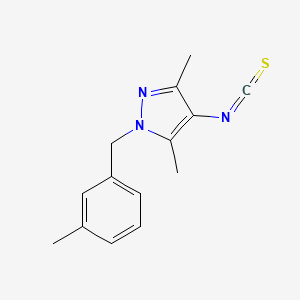

![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)

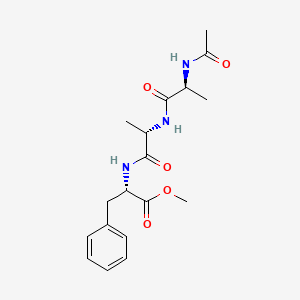

![benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B1638672.png)